![molecular formula C4H5NO2 B231292 1-Phenyl-2-vinylcyclopropane CAS No. 17955-09-8](/img/structure/B231292.png)
1-Phenyl-2-vinylcyclopropane
Overview
Description
1-Phenyl-2-vinylcyclopropane is a chemical compound that is part of a larger class of compounds known as vinylcyclopropanes . Vinylcyclopropanes are characterized by a cyclopropane ring, which is a three-membered carbon ring, with a vinyl group attached .
Synthesis Analysis
The synthesis of 1-Phenyl-2-vinylcyclopropane and similar compounds often involves the use of carbenes and butadiene . The reaction of 1,3-butadiene with carbenes generated from the action of base on chloroform or bromoform has been studied previously . The resulting 1,1-dichloro-2,2-dimethylcyclopropane, under pyrolysis conditions (above 400 °C), undergoes a rearrangement to 4,4-dichlorocyclopentene .Molecular Structure Analysis
The molecular structure of 1-Phenyl-2-vinylcyclopropane is characterized by a cyclopropane ring with a vinyl group and a phenyl group attached . The vinyl group allows for the possibility of ring expansion reactions .Chemical Reactions Analysis
1-Phenyl-2-vinylcyclopropane can undergo a variety of chemical reactions. One of the most notable is the vinylcyclopropane rearrangement, also known as the vinylcyclopropane-cyclopentene rearrangement . This is a ring expansion reaction that converts a vinyl-substituted cyclopropane ring into a cyclopentene ring .Scientific Research Applications
Cytochrome P450-catalyzed Oxidation
1-Phenyl-2-vinylcyclopropane serves as a hypersensitive radical probe in the study of cytochrome P450cam-catalyzed oxidation. It is oxidized to form a diastereomeric mixture of epoxide, acetaldehyde, and penten-diol, which assists in understanding the enzyme's catalytic turnover and the involvement of radicals or cations in the epoxidation reaction (Miller, Fruetel & Ortiz de Montellano, 1992).
Polymer Chemistry
The compound has been used in radical ring-opening polymerization studies. Its polymerizability was explored, revealing insights into the molecular-orbital calculations and side reactions such as hydrogen atom abstraction from its allylic position (Sanda, Miyagawa & Endo, 1999).
Catalysis and Isomerization Studies
1-Phenyl-2-vinylcyclopropane has been a subject in catalysis and isomerization research. Studies with rhodium catalysts showed that vinyl and phenyl cyclopropane derivatives react to yield trans-1,3-pentadiene compounds, providing insights into the reaction mechanism and the influence of steric and conformational effects (Voigt & Roth, 1974).
Enzymatically Catalyzed Polymerization
The compound has been oligomerized using horseradish peroxidase as a catalyst in the presence of cyclodextrin, which results in cross-linked polymer formation. This application highlights its role in enzymatically catalyzed polymerization processes (Pang, Ritter & Tabatabai, 2003).
Organic Synthesis
In organic synthesis, its radical cation structure and reactivity have been explored. Studies on electron-transfer photochemistry of the compound have led to the understanding of its reaction patterns and potential surface (Herbertz & Roth, 1998).
Applications in Advanced Polymer Design
1-Phenyl-2-vinylcyclopropane is utilized in synthesizing advanced polymers with controlled microstructures. Its radical polymerization behavior, interaction with other monomers, and potential in forming hybrid polymers and networks have been a significant focus (Cho, 2000).
Synthesis of Pheromones
It has been used in the asymmetric synthesis of pheromones found in brown algae. This application demonstrates its utility in synthesizing biologically active compounds (Schotten, Boland & Jaenicke, 1985).
Mechanism of Action
Future Directions
properties
IUPAC Name |
(2-ethenylcyclopropyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12/c1-2-9-8-11(9)10-6-4-3-5-7-10/h2-7,9,11H,1,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPIZCXOIOINPNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1CC1C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90939234 | |
Record name | (2-Ethenylcyclopropyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90939234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-2-vinylcyclopropane | |
CAS RN |
17955-09-8 | |
Record name | 1-Phenyl-2-vinylcyclopropane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017955098 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2-Ethenylcyclopropyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90939234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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